

# synthesis of 4-Methyl-2-nitrophenol from p-cresol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

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An In-Depth Technical Guide to the Regioselective Synthesis of **4-Methyl-2-nitrophenol** from p-Cresol

## Introduction

**4-Methyl-2-nitrophenol**, also known as 2-nitro-p-cresol, is a valuable chemical intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitro functional groups on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound from p-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer over other potential products presents a significant challenge that necessitates careful selection of synthetic methodology and precise control over reaction conditions.[3]

This guide, intended for researchers and chemical development professionals, provides a comprehensive overview of the synthesis of **4-Methyl-2-nitrophenol** from p-cresol. It delves into the underlying reaction mechanisms, offers a comparative analysis of common synthetic routes, presents detailed experimental protocols, and emphasizes the critical safety considerations inherent in nitration chemistry.

## Part 1: Theoretical Foundations - The Chemistry of Cresol Nitration

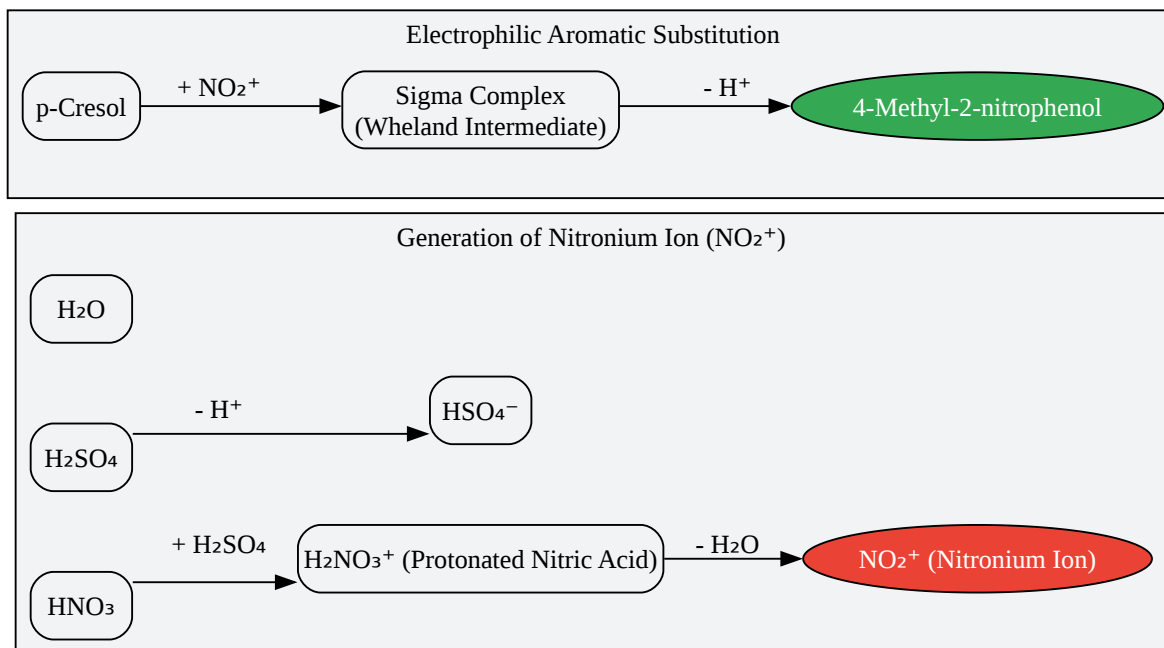
The nitration of p-cresol is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of a potent electrophile, the nitronium ion ( $\text{NO}_2^+$ ), on the electron-rich aromatic ring of p-cresol.<sup>[4]</sup>

## Mechanism and Regioselectivity

The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl ( $\text{CH}_3$ ) group. Both are activating groups, meaning they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

- **Generation of the Electrophile:** In the widely used mixed-acid method, the nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.
- **Electrophilic Attack:** The p-cresol molecule has two positions ortho to the powerful activating hydroxyl group (C2 and C6) and one position para (C4), which is already occupied by the methyl group. The methyl group is also an ortho, para-director. The hydroxyl group is a much stronger activating group than the methyl group, and therefore, its directing effect dominates. This leads to the preferential attack of the nitronium ion at the C2 position, which is ortho to the hydroxyl group.<sup>[4][5]</sup>
- **Formation of the Sigma Complex:** The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
- **Rearomatization:** A base (such as  $\text{H}_2\text{O}$  or  $\text{HSO}_4^-$ ) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, **4-Methyl-2-nitrophenol**.

In some cases, particularly with concentrated sulfuric acid (68-72%), the reaction can also proceed via an ipso-substitution pathway, where the nitronium ion attacks the carbon atom bearing the methyl group (C4).<sup>[4]</sup> This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield the final **4-methyl-2-nitrophenol** product.<sup>[4]</sup>



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Caption: Reaction mechanism for the nitration of p-cresol.

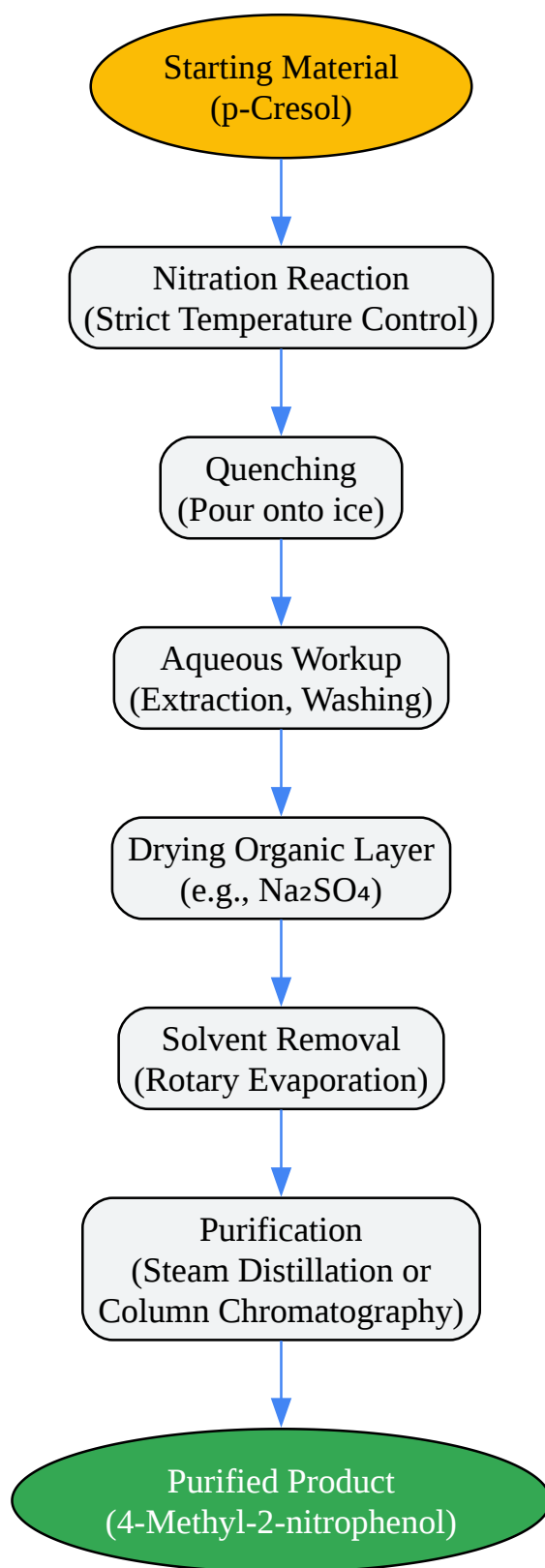
## Part 2: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for nitrating p-cresol involves a trade-off between factors like yield, regioselectivity, reaction time, cost, and safety.[1] Two prominent methods are the classical mixed acid nitration and the more modern Ceric Ammonium Nitrate (CAN) approach.

Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity/Selectivity	Key Advantages	Key Disadvantages
Mixed Acid Nitration	p-Cresol	Nitric Acid, Sulfuric Acid	Several hours	Moderate to High	Variable	Inexpensive reagents, well-established method.	Formation of isomeric byproducts, potential for over-nitration, significant safety concerns with mixed acids. <a href="#">[1]</a>
CAN Nitration	p-Cresol	Cerium (IV) Ammonium Nitrate (CAN), NaHCO <sub>3</sub> , Acetonitrile	30 minutes	~95	High (single product)	High regioselectivity, rapid reaction, high yield, milder conditions.	CAN is a relatively expensive reagent. <a href="#">[1]</a>

## Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of **4-Methyl-2-nitrophenol**. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.



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Caption: General experimental workflow for synthesis and purification.

## Protocol 1: Synthesis via Mixed Acid Nitration[1][3]

This traditional method requires stringent temperature control to minimize byproduct formation and ensure safety.

Materials and Reagents:

- p-Cresol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Dichloromethane (or other suitable solvent)
- Ice
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Procedure:

- Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath ( $-10^\circ\text{C}$  to  $0^\circ\text{C}$ ), slowly add concentrated nitric acid to concentrated sulfuric acid with vigorous stirring. Ensure the temperature is maintained below  $5^\circ\text{C}$  throughout the addition.
- Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-cresol (1.0 molar equivalent) in dichloromethane. Cool the flask to between  $-5^\circ\text{C}$  and  $0^\circ\text{C}$  using an ice-salt bath.
- Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between  $-5^\circ\text{C}$  and  $0^\circ\text{C}$ .<sup>[3]</sup> The rate of addition should be controlled to prevent a rapid temperature increase.

- **Reaction Monitoring:** After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC).
- **Quenching and Workup:** Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.<sup>[3]</sup> Allow the mixture to warm to room temperature.
- **Extraction:** Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acids.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product, which may contain isomeric impurities, can be purified by steam distillation or column chromatography to isolate the desired **4-Methyl-2-nitrophenol**.<sup>[1]</sup>

## Protocol 2: Synthesis via Ceric Ammonium Nitrate (CAN)<sup>[1]</sup>

This method offers excellent regioselectivity and is significantly faster and often higher yielding.

Materials and Reagents:

- p-Cresol
- Ceric Ammonium Nitrate (CAN)
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Acetonitrile
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.
- **Nitration:** To this stirring solution at room temperature, add Ceric Ammonium Nitrate (2 equivalents) portion-wise over approximately 10 minutes.
- **Reaction Completion:** Continue stirring for an additional 20 minutes after the CAN addition is complete. Monitor the reaction progress by TLC.
- **Quenching and Extraction:** Upon completion, quench the reaction by adding water. Extract the product into ethyl acetate (e.g., 3 x 50 mL).
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Isolation:** Filter to remove the drying agent and remove the solvent under reduced pressure to yield **4-Methyl-2-nitrophenol**, often in high purity without the need for extensive purification.[\[1\]](#)

## Part 4: Characterization

The identity and purity of the synthesized **4-Methyl-2-nitrophenol** should be confirmed using standard analytical techniques:

- **Melting Point:** Expected to be in the range of 32-35°C.[\[6\]](#)
- **Spectroscopy:**
  - $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy to confirm the chemical structure and substitution pattern.
  - Infrared (IR) spectroscopy to identify characteristic functional groups (-OH, -NO<sub>2</sub>, Ar-H).



- Mass Spectrometry (MS) to confirm the molecular weight (153.14 g/mol ).<sup>[6]</sup>
- Chromatography: HPLC or GC can be used to assess purity and quantify any isomeric byproducts.<sup>[7]</sup>

## Part 5: Critical Safety Considerations & Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents involved.<sup>[8]</sup>

- Exothermic Hazard: Nitrations can generate a significant amount of heat. A failure to control the reaction temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.<sup>[9]</sup> Always use an efficient cooling bath and add the nitrating agent slowly with vigorous stirring.<sup>[9]</sup>
- Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.<sup>[10][11]</sup> They are also destructive to mucous membranes and the respiratory tract if inhaled.<sup>[10][12]</sup>
- Personal Protective Equipment (PPE): At a minimum, chemical safety glasses, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat must be worn at all times.<sup>[12]</sup> The reaction must be conducted within a chemical fume hood.
- Storage: Nitric acid should be stored away from organic materials, reducing agents, and metals in a dedicated, well-ventilated acid cabinet.<sup>[11]</sup>
- Spill & Waste Management: Have appropriate spill neutralization materials, such as sodium carbonate or sodium bicarbonate, readily available.<sup>[11]</sup> Acidic waste streams must be carefully neutralized before disposal and should not be mixed with organic solvent waste.<sup>[11]</sup>

## Conclusion

The synthesis of **4-Methyl-2-nitrophenol** from p-cresol can be successfully achieved through several methods, most notably by classical mixed acid nitration or with Ceric Ammonium Nitrate. The mixed acid route is cost-effective but demands rigorous control over temperature to manage safety risks and minimize the formation of undesired isomers. In contrast, the CAN

method provides a faster, safer, and more regioselective alternative, yielding a purer product, albeit at a higher reagent cost.<sup>[1]</sup> The selection of the optimal method will depend on the specific requirements of the laboratory or process, balancing the need for purity, yield, safety, and economic viability.

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- To cite this document: BenchChem. [synthesis of 4-Methyl-2-nitrophenol from p-cresol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767295#synthesis-of-4-methyl-2-nitrophenol-from-p-cresol]

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